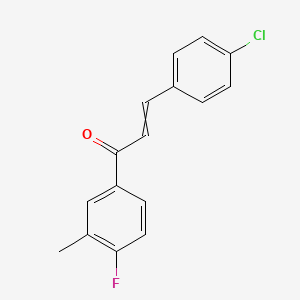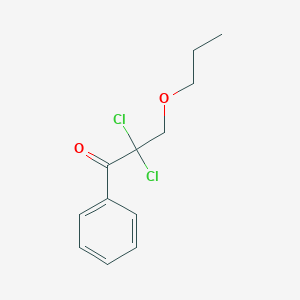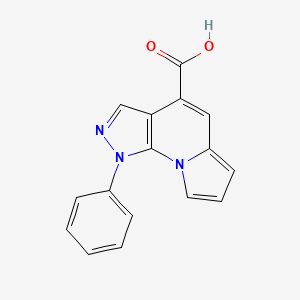
1H-Pyrazolo(3,4-e)indolizine-4-carboxylic acid, 1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazolo(3,4-e)indolizine-4-carboxylic acid, 1-phenyl- is a heterocyclic compound that belongs to the family of pyrazoloindolizines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 1H-Pyrazolo(3,4-e)indolizine-4-carboxylic acid, 1-phenyl- consists of a pyrazole ring fused to an indolizine ring, with a carboxylic acid group at the 4-position and a phenyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo(3,4-e)indolizine-4-carboxylic acid, 1-phenyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with carboxylic acid esters. This reaction is usually performed by refluxing the starting materials in an alcohol medium with an excess of sodium alkoxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo(3,4-e)indolizine-4-carboxylic acid, 1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1H-Pyrazolo(3,4-e)indolizine-4-carboxylic acid, 1-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo(3,4-e)indolizine-4-carboxylic acid, 1-phenyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit protein kinases or modulate the activity of neurotransmitter receptors, resulting in anti-inflammatory or analgesic effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo(3,4-b)pyridines: These compounds have a similar pyrazole ring fused to a pyridine ring and exhibit comparable biological activities.
Uniqueness
1H-Pyrazolo(3,4-e)indolizine-4-carboxylic acid, 1-phenyl- is unique due to its specific structural features, such as the presence of both a pyrazole and an indolizine ring, as well as the carboxylic acid and phenyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
112633-63-3 |
|---|---|
Molecular Formula |
C16H11N3O2 |
Molecular Weight |
277.28 g/mol |
IUPAC Name |
1-phenylpyrazolo[3,4-e]indolizine-4-carboxylic acid |
InChI |
InChI=1S/C16H11N3O2/c20-16(21)13-9-12-7-4-8-18(12)15-14(13)10-17-19(15)11-5-2-1-3-6-11/h1-10H,(H,20,21) |
InChI Key |
BGMRZXVUVJLZDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=CC4=CC=CN43)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


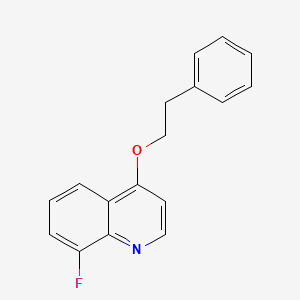
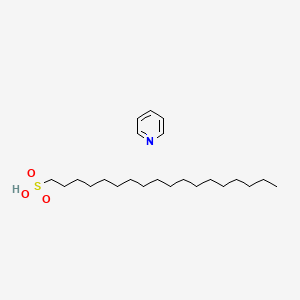
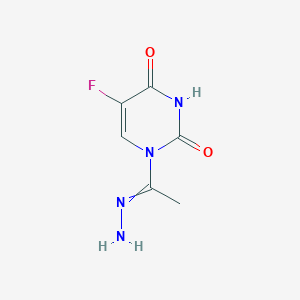

![6-[(2,5-Dihydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305907.png)
![Methyl 8-[3-(3-oxooct-1-EN-1-YL)oxiran-2-YL]octanoate](/img/structure/B14305917.png)



![[3-(Dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14305934.png)
![1-[1-Bromo-2,2-bis(methylsulfanyl)ethenyl]-4-methylbenzene](/img/structure/B14305939.png)

